

ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

molecular weight and formula

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Compound of Interest

Compound Name: ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

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In-Depth Technical Guide: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate**, a key building block in organic synthesis, particularly in the development of pharmaceuticals. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in various chemical reactions.

Core Physicochemical Data

The fundamental properties of **ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate** are summarized below, providing a ready reference for laboratory applications.

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ NO ₂	[1][2][3][4]
Molecular Weight	167.21 g/mol	[1][5]
Alternate Molecular Weight	167.208 g/mol	[2]
Monoisotopic Mass	167.094628657 Da	[3]
CAS Number	2199-51-1	[1][2][4]
Appearance	White to light brown crystalline solid; Red crystal; Light-red to Brown Solid	[4]
Melting Point	75-76 °C; 122-123°C	[1][5]
Boiling Point	162°C/11mmHg	[5]
Flash Point	129.8°C	[5]
pKa	16.44 ± 0.50 (Predicted)	[4]
LogP	1.68	[2]
Canonical SMILES	CCOC(=O)C1=C(NC=C1C)C	[3][4]
InChI Key	QWSFDUPEOPMXCV-UHFFFAOYSA-N	[2][3][4]

Synthesis Protocols

The synthesis of **ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate** can be achieved through various routes. Below are detailed experimental protocols for common synthetic methods.

Method 1: Ring-Closure Reaction

This method involves a two-step process starting from propionaldehyde.[6][7]

Step 1: Preparation of 2-bromopropionaldehyde[6][7]

- Add propionaldehyde to an aprotic solvent (e.g., methylene chloride) in a reaction vessel.

- Cool the mixture to a temperature between 0-10 °C.
- Slowly add bromine dropwise to the solution, maintaining the reaction temperature between 0-50 °C.
- After the addition of bromine is complete, allow the reaction to proceed for 3-5 hours at a temperature between 0-50 °C until the bromine color disappears.
- Concentrate the reaction mixture to dryness to obtain 2-bromopropionaldehyde.

Step 2: Synthesis of **Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate**[\[6\]](#)[\[7\]](#)

- Combine 2-bromopropionaldehyde and ethyl acetoacetate in a reaction vessel.
- Cool the mixture to 0-10 °C.
- Add ammonia water dropwise, ensuring the temperature is maintained between 0-50 °C.
- Continue the reaction for 10-14 hours at a temperature between 0-50 °C.
- Remove the solvent (e.g., dichloromethane).
- The crude product can be purified by freezing and crystallization.

Method 2: Decarboxylation

This protocol describes the synthesis from a dicarboxylic acid precursor.[\[1\]](#)

- In a suitable flask, heat 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid to 200-210 °C in an oil bath under an inert atmosphere.
- Maintain this temperature for approximately 12 minutes, during which carbon dioxide evolution will be observed.
- Once gas evolution ceases, remove the heat and allow the reaction to cool to room temperature.
- The resulting product is **ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate** as a pale-gray solid.

- Dry the product under vacuum.

Analytical Protocols

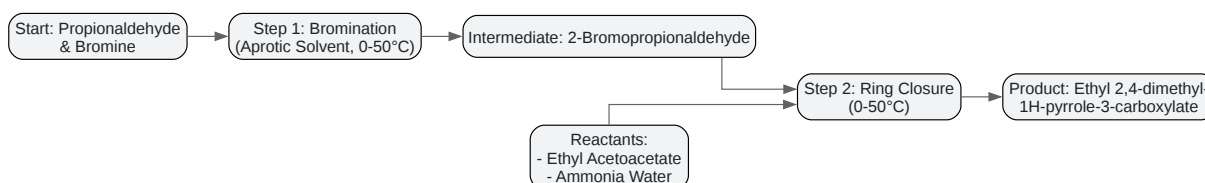
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate**.^[2]

- Column: Newcrom R1^[2]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid). For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.^[2]
- Application: This method is suitable for purity analysis, impurity isolation in preparative separation, and pharmacokinetic studies.^[2]

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the ring-closure synthesis of **ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate**.

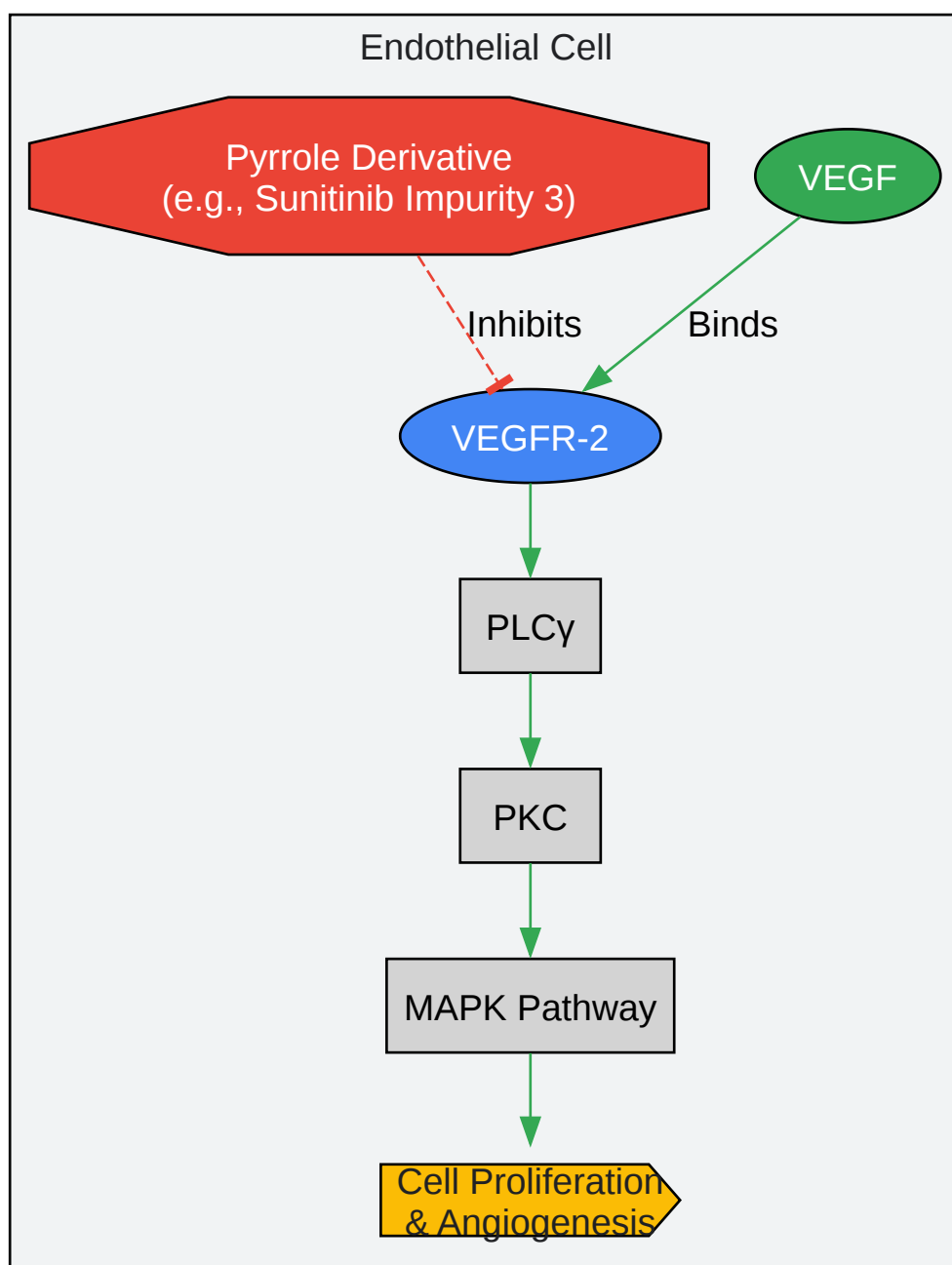


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Caption: Workflow for the ring-closure synthesis.

Signaling Pathway Context

While **ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate** is primarily a synthetic intermediate, its derivatives have shown significant biological activity, including potential as anticancer agents. [8][9] For instance, derivatives have been studied as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis signaling pathways.[9] The simplified diagram below illustrates the general concept of VEGFR-2 signaling, which can be targeted by compounds derived from this pyrrole core.



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Caption: Inhibition of VEGFR-2 signaling by pyrrole derivatives.

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